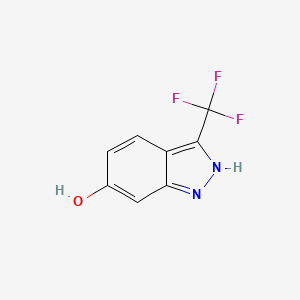

3-(trifluoromethyl)-1H-indazol-6-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5F3N2O |

|---|---|

Molecular Weight |

202.13 g/mol |

IUPAC Name |

3-(trifluoromethyl)-2H-indazol-6-ol |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)7-5-2-1-4(14)3-6(5)12-13-7/h1-3,14H,(H,12,13) |

InChI Key |

OIYLLLWTWWLANQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1O)C(F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Advanced Functionalization of 3 Trifluoromethyl 1h Indazol 6 Ol Derivatives

Electrophilic Aromatic Substitution Reactions on the Indazole Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems. masterorganicchemistry.com In the context of indazole derivatives, the regioselectivity of these reactions is influenced by the existing substituents. For the 3-(trifluoromethyl)-1H-indazol-6-ol core, the electron-withdrawing nature of the trifluoromethyl group at the C3 position and the electron-donating hydroxyl group at the C6 position direct incoming electrophiles to specific positions on the benzene (B151609) ring portion of the indazole.

Common EAS reactions include nitration, halogenation, and sulfonation. For instance, nitration of an indazole core typically occurs at positions where the electron density is highest. In a related compound, 3-chloro-6-nitro-1H-indazole, the nitro group is at the C6 position, indicating the reactivity of this part of the molecule. nih.gov Further substitution would be directed by the existing groups.

Nucleophilic Substitution Reactions and Their Applications

Nucleophilic aromatic substitution (SNAr) reactions are crucial for introducing a variety of functional groups onto the indazole scaffold, particularly when a suitable leaving group is present. beilstein-journals.org While the hydroxyl group at C6 is not an inherent leaving group, it can be converted into one, such as a triflate, to facilitate substitution. More commonly, other positions on the indazole ring might be functionalized with halogens to serve as sites for SNAr. For example, the synthesis of trifluoromethylated pyrimido[1,2-b]indazole derivatives involves a reactive carbon-chloride bond that can undergo further transformations via SNAr reactions. nih.gov This allows for the introduction of nucleophiles like amines and alkoxides, leading to a diverse library of compounds. The ability of a 1,2,3-triazolyl group to act as a leaving group in SNAr reactions on a purine (B94841) core further illustrates the potential for such transformations in related heterocyclic systems. beilstein-journals.org

Metal-Catalyzed Cross-Coupling Reactions for Scaffold Diversification

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, significantly diversifying the indazole scaffold. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are prominent examples.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds by coupling an organoboron compound with a halide or triflate. nih.govmdpi.com Halogenated derivatives of this compound, such as a bromo-substituted variant, can be coupled with various boronic acids to introduce new aryl or heteroaryl groups. rsc.orgnih.gov For instance, the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with a range of (hetero)aryl boronic acids has been shown to be effective, suggesting similar reactivity for halogenated 3-(trifluoromethyl)indazoles. rsc.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides. wikipedia.orgorganic-chemistry.org A halogenated derivative of this compound could be coupled with various primary or secondary amines to generate a library of N-functionalized indazoles. This method is a significant improvement over harsher, classical methods for C-N bond formation. wikipedia.org

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on Indazole-Related Scaffolds

| Reaction Type | Substrate Example | Coupling Partner | Catalyst/Ligand | Conditions | Product Type | Reference |

| Suzuki-Miyaura | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos | Base, solvent, heat | 3-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | nih.gov |

| Suzuki-Miyaura | 8-Bromo-4-(trifluoromethyl)pyrimido[1,2-b]indazol-2-one | (Hetero)aryl boronic acids | XPhosPdG2/XPhos | Base, solvent, heat | 8-Arylated pyrimido[1,2-b]indazol-2-ones | nih.gov |

| Buchwald-Hartwig | Aryl Halide | Primary/Secondary Amine | Palladium catalyst with phosphine (B1218219) ligands | Base, solvent | Aryl Amine | wikipedia.orgorganic-chemistry.org |

Oxidation and Reduction Reactions Affecting the Indazole System

The indazole ring system can undergo oxidation and reduction reactions, although these are less common than substitutions. The nitrogen atoms in the pyrazole (B372694) moiety can potentially be oxidized. The trifluoromethyl group is generally stable to both oxidation and reduction. The hydroxyl group at the C6 position can be oxidized to a ketone, which would significantly alter the electronic properties and subsequent reactivity of the molecule.

Modifications of the C6 Hydroxyl Group (e.g., Etherification, Esterification)

The C6 hydroxyl group is a key handle for functionalization. It can readily undergo etherification and esterification reactions to produce a wide array of derivatives.

Etherification: The hydroxyl group can be deprotonated with a base to form a phenoxide, which can then react with an alkyl halide (Williamson ether synthesis) or other electrophiles to form ethers. These ether derivatives can have significantly different properties compared to the parent phenol.

Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or anhydrides to form esters. These reactions are often catalyzed by an acid or a coupling agent. For example, the reaction with ethyl 4,4,4-trifluoro-3-oxobutanoate is a key step in the synthesis of more complex heterocyclic systems. nih.gov

Table 2: Functionalization of the C6-Hydroxyl Group

| Reaction Type | Reagent | Product Type |

| Etherification | Alkyl halide, Base | C6-Alkoxy derivative |

| Esterification | Carboxylic acid/derivative | C6-Ester derivative |

Chemical Transformations Involving the Trifluoromethyl Moiety (if applicable)

The trifluoromethyl (CF3) group is known for its high stability and is generally unreactive under most synthetic conditions. nih.gov This inertness is one of the reasons it is a favored substituent in medicinal chemistry, as it can enhance metabolic stability and binding affinity without participating in unwanted side reactions. While direct transformations of the CF3 group on an aromatic ring are challenging and not commonly reported for this specific scaffold, its strong electron-withdrawing nature significantly influences the reactivity of the indazole ring system.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Conformational Analysis and Tautomerism Considerations in 1H-Indazoles

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694), is a cornerstone of many pharmacologically active compounds. researchgate.netcaribjscitech.com Its conformational and tautomeric properties are fundamental to its biological function.

Indazoles exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. researchgate.netnih.gov For the parent indazole, the 1H-tautomer is the predominant and thermodynamically more stable form in the gas phase, solution, and solid state compared to the 2H-tautomer. researchgate.netnih.govrsc.orgnih.gov Theoretical calculations (MP2/6-31G**) show the 1H-tautomer to be more stable by approximately 3.6-4.1 kcal/mol. rsc.org This stability is attributed to its benzenoid character, which confers greater aromaticity compared to the quinonoid nature of the 2H-form. rsc.orgnih.gov

While the 1H-form is generally favored, the tautomeric equilibrium can be influenced by solvent polarity and the electronic nature of substituents. bgu.ac.ilnih.gov In some specific cases, particularly in less polar solvents or when stabilized by intramolecular hydrogen bonds, the 2H-tautomer can be observed. bgu.ac.ilnih.gov However, for 3-(trifluoromethyl)-1H-indazol-6-ol, the 1H-tautomer is the expected and most stable form under physiological conditions. The indazole ring itself is a planar, aromatic system, which provides a rigid scaffold for the precise orientation of its substituents. nih.gov

Impact of the Trifluoromethyl Group on Compound Potency and Selectivity

The introduction of a trifluoromethyl (-CF₃) group is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile. wikipedia.org It is often used as a bioisostere for a methyl group, but its unique electronic properties confer distinct advantages. wikipedia.org

| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Reference |

|---|---|---|---|

| Van der Waals Radius | 2.00 Å | 2.70 Å | mdpi.com |

| Electronegativity (Pauling Scale of Carbon) | 2.55 (in C-H) | ~3.3 (in C-CF₃) | wikipedia.org |

| Lipophilicity (Hansch π value) | +0.56 | +0.88 | mdpi.com |

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | mdpi.com |

| Metabolic Stability (C-H vs C-F bond energy) | ~414 kJ/mol | ~485 kJ/mol | mdpi.com |

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of its three fluorine atoms. wikipedia.orgmdpi.com This property significantly alters the electronic distribution of the indazole ring, which can enhance electrostatic or dipole-based interactions with biological targets. mdpi.com The -CF₃ group can lower the pKa of nearby acidic or basic centers, which can be critical for optimizing binding interactions with a protein. mdpi.com

Traditionally viewed as a hydrophobic moiety, the -CF₃ group is now understood to be amphiphilic. nih.gov While the fluorine atoms carry a partial negative charge, the carbon atom becomes electron-deficient and can participate in unconventional electrophilic interactions. Furthermore, studies have shown that the fluorine atoms can act as weak hydrogen bond acceptors. nih.govacs.org This dual nature allows the trifluoromethyl group to engage in a wider range of noncovalent interactions than a simple methyl group, contributing to enhanced binding affinity and selectivity. mdpi.comnih.gov

Positional Effects of Substituents on the Indazole Ring, with Emphasis on C3 and C6

The specific placement of substituents on the indazole scaffold is paramount in determining biological activity and selectivity. mdpi.comnih.gov The C3 and C6 positions are frequently modified in the design of potent inhibitors, particularly for protein kinases.

The C3 position is often tailored to interact with hydrophobic pockets within the active site of a target protein. mdpi.com In many kinase inhibitors, a substituent at C3 occupies the hydrophobic region near the ATP-binding site. nih.gov The trifluoromethyl group in this compound, being lipophilic and larger than a methyl group, is well-suited for such interactions, potentially contributing to both potency and selectivity. mdpi.comnih.gov

The C6 position is also critical for modulating activity. Structure-activity relationship studies on various indazole series have demonstrated that substituents at C6 can significantly influence potency. nih.govacs.orgnih.gov The hydroxyl (-OH) group at the C6 position of the target compound is particularly significant. It can serve as both a hydrogen bond donor and acceptor, allowing it to form key stabilizing interactions with amino acid residues in a binding pocket, thereby anchoring the ligand and enhancing its affinity. nih.gov The combination of the C3-trifluoromethyl group and the C6-hydroxyl group represents a rational design strategy to engage both hydrophobic and polar regions of a target's active site.

Elucidation of Key Binding Motifs in Ligand-Target Interactions

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, in part because it can act as an effective bioisostere of the adenine (B156593) base in ATP. caribjscitech.com This allows indazole-based compounds to serve as competitive inhibitors for a large family of enzymes, most notably protein kinases. rsc.org

A common and well-documented binding motif for 1H-indazole inhibitors involves the pyrazole moiety forming critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site. acs.org Specifically, the hydrogen on the N1 atom typically acts as a hydrogen bond donor to a backbone carbonyl oxygen of a hinge residue (e.g., Cys694 in FLT3), while the adjacent N2 atom acts as a hydrogen bond acceptor. acs.orgtandfonline.com This bidentate hydrogen bonding pattern effectively anchors the inhibitor in the active site.

Complementing this hinge interaction, the substituent at the C3 position —in this case, the trifluoromethyl group—projects into a nearby hydrophobic pocket, while substituents on the benzene ring, such as the C6-hydroxyl group , can form additional hydrogen bonds or polar interactions with other residues, further increasing affinity and contributing to selectivity against other kinases. nih.govtandfonline.com

Computational Chemistry Approaches in SAR Elucidation and Predictive Modeling

Computational chemistry is an indispensable tool in the rational design and optimization of indazole-based inhibitors. nih.gov A variety of computational methods are employed to understand SAR and predict the activity of new designs.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method is used to build predictive models that correlate the three-dimensional properties (e.g., steric and electrostatic fields) of a series of indazole derivatives with their biological activities. nih.gov The resulting contour maps provide a visual guide for designing new compounds with improved potency. nih.gov

Molecular Docking: Docking simulations are widely used to predict the preferred binding orientation of indazole ligands within a protein's active site and to estimate the strength of the interaction (binding affinity). nih.govresearchgate.netresearchgate.net This technique is crucial for understanding the key binding motifs described in the previous section and for prioritizing compounds for synthesis.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to assess the dynamic stability of the predicted ligand-protein complex. nih.govresearchgate.net These simulations, which model the movement of atoms over time, can confirm whether key interactions, such as the hinge hydrogen bonds, are maintained, providing a more rigorous evaluation of a compound's potential.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to study the intrinsic properties of the molecules themselves, such as the relative stability of different tautomers and the electronic effects of substituents. rsc.orgnih.gov

These computational approaches provide deep insights into the molecular interactions driving biological activity and are critical for guiding the design of optimized molecules like this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of this technique are widely applied to similar heterocyclic compounds.

A typical 3D-QSAR study involves the following steps:

Dataset Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is chosen. For instance, a study on tricyclic oxazolidinones as antibacterial agents utilized a training set of 33 compounds to build the model and a test set of 9 compounds to validate its predictive power. nih.gov

Molecular Modeling and Alignment: The three-dimensional structures of the molecules are generated and aligned based on a common scaffold.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov CoMFA calculates steric and electrostatic fields, while CoMSIA includes additional descriptors for hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to create a correlation between the descriptors and the biological activity. The resulting model's predictive ability is assessed using statistical parameters like the cross-validated coefficient (q²) and the conventional correlation coefficient (r²). For the aforementioned oxazolidinone study, the CoMFA model yielded an r² of 0.975 and a q² of 0.523, while the CoMSIA model produced an r² of 0.940 and a q² of 0.557. nih.gov

For a series of derivatives of this compound, a QSAR model could elucidate the structural requirements for a specific biological activity. For example, it could determine whether bulky substituents at a particular position on the indazole ring enhance or diminish activity, or if specific electrostatic properties are crucial for target interaction.

| QSAR Model Parameters for Tricyclic Oxazolidinones | |

| Parameter | Value |

| Number of Compounds in Training Set | 33 |

| Number of Compounds in Test Set | 9 |

| CoMFA r² | 0.975 |

| CoMFA q² | 0.523 |

| CoMSIA r² | 0.940 |

| CoMSIA q² | 0.557 |

This table presents data from a 3D-QSAR study on tricyclic oxazolidinones, illustrating the statistical parameters used to evaluate the robustness and predictive capacity of the generated models. nih.gov

Molecular Docking and Dynamics Simulations for Binding Mode Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting and analyzing the binding of a ligand, such as this compound, to its biological target, typically a protein.

Molecular Docking predicts the preferred orientation of a ligand within the active site of a receptor. This provides insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For example, in a study of 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial agents, molecular docking was used to predict their binding modes within the active site of Leishmania infantum trypanothione (B104310) reductase (TryR). nih.gov The docking protocol was validated by redocking the native ligand, which resulted in a root-mean-square deviation (RMSD) of 1.16 Å, indicating a reliable docking procedure. nih.gov

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor complex over time, taking into account the flexibility of both the ligand and the protein. MD simulations can be used to assess the stability of the docked pose and to calculate binding free energies. In the study of the TryR-indazole derivative complex, MD simulations were performed to understand its structural and intermolecular affinity stability. nih.gov The complex showed good equilibrium with a structure deviation of approximately 1–3 Å, and the MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) binding free energies confirmed the high stability of the complex. nih.gov Similarly, a study on imidazolo-triazole hydroxamic acid derivatives used MD simulations to evaluate the RMSD, root-mean-square fluctuation (RMSF), and solvent accessible surface area (SASA) of the ligand-receptor complexes. ajchem-a.com

| Molecular Dynamics Simulation Data for Ligand-Receptor Complexes | |

| Parameter | Value |

| Average RMSD of F1-4LXZ complex | 2.69 Å |

| Average RMSD of F2-4LXZ complex | 1.86 Å |

| Average RMSD of F3-4LXZ complex | 1.62 Å |

| Average RMSD of F4-4LXZ complex | 2.15 Å |

| Average RMSD of 4LXZ apoenzyme | 1.89 Å |

This table displays the average root-mean-square deviation (RMSD) values from a 100 ns molecular dynamics simulation of four different imidazolo-triazole hydroxamic acid derivatives (F1-F4) complexed with the HDAC2 receptor (4LXZ), as well as the apoenzyme. ajchem-a.com These values indicate the stability of the protein-ligand complexes over the simulation time.

For this compound, these simulations could predict its binding orientation in a target protein and identify key interacting amino acid residues. This information is invaluable for designing derivatives with improved binding affinity and selectivity.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological activity. This model then serves as a template for designing or identifying new molecules with the same or improved activity.

A pharmacophore model can be generated based on a set of active ligands (ligand-based) or from the structure of the ligand-binding site of a receptor (structure-based). In a study on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives as COX-2 inhibitors, a pharmacophore model was developed. nih.gov The top-ranked model consisted of three chemical features: two aromatic rings and one hydrogen bond acceptor. nih.gov This model was then used to align the series of compounds and rationalize their observed biological activities.

For a target that binds this compound, a pharmacophore model could be constructed based on its structure and the structures of other known active compounds. Key features would likely include:

An aromatic ring system corresponding to the indazole core.

A hydrogen bond donor/acceptor from the indazole nitrogens and the hydroxyl group.

A hydrophobic or electron-withdrawing region represented by the trifluoromethyl group.

Exploration of Biological Targets and Mechanisms of Action for 3 Trifluoromethyl 1h Indazol 6 Ol Derivatives

Indazole Scaffold as a Foundation for Diverse Biological Activities

The indazole nucleus, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a key structural motif in numerous synthetic compounds with significant pharmacological activities. Its unique chemical properties and the ability to be substituted at various positions allow for the fine-tuning of its biological profile. This versatility has led to the development of indazole-containing drugs with applications as anti-inflammatory, antitumor, antifungal, antibacterial, and anti-HIV agents. nih.gov

The success of the indazole scaffold is exemplified by several marketed drugs. For instance, Pazopanib and Axitinib are tyrosine kinase inhibitors used in cancer therapy, while Granisetron serves as a 5-HT3 receptor antagonist to prevent nausea and vomiting. nih.gov The inherent stability and favorable geometry of the indazole ring system make it an ideal starting point for the design of new therapeutic agents targeting a multitude of biological pathways. nih.gov

Methodologies for Biological Target Identification

Identifying the specific molecular targets of novel compounds is a critical step in drug discovery. For indazole derivatives, a variety of advanced methodologies are employed to elucidate their biological partners.

Photoaffinity Labeling (PAL): This powerful technique is used to identify direct binding partners of a compound within a complex biological system. nih.govnih.gov A photo-reactive group, such as a diazirine, and a reporter tag are incorporated into the indazole derivative. acs.orgplos.orgmdpi.com Upon UV irradiation, the probe covalently cross-links to its target protein, which can then be isolated and identified using mass spectrometry. plos.org This method provides direct evidence of a physical interaction in a native cellular environment. acs.org

Virtual Screening and Molecular Docking: Computational methods are instrumental in predicting the potential biological targets of indazole analogues. Virtual screening involves computationally screening large libraries of compounds against the three-dimensional structure of a known protein target. biotech-asia.org Molecular docking, a key component of this process, predicts the preferred orientation and binding affinity of a compound when bound to a target protein. nih.govbiotech-asia.orgrsc.orgresearchgate.net This approach has been successfully used to identify indazole derivatives as inhibitors of various enzymes, including fibroblast growth factor receptor 1 (FGFR1) and aromatase.

Other Methodologies:

Fragment-Led De Novo Design: This approach involves identifying small molecular fragments that bind to a target and then growing or linking them to create a more potent lead compound. This has been used to discover 1H-indazole-based inhibitors of FGFR kinases. nih.gov

Thermal Shift Assay (TSA): TSA is a biophysical technique used to identify ligands that bind to and stabilize a target protein by measuring changes in its melting temperature. It has been employed to identify indazole derivatives as inhibitors of bacterial glutamate (B1630785) racemase.

Enzymatic Inhibition and Receptor Modulation by Indazole Analogues

Derivatives of the indazole scaffold have demonstrated a remarkable ability to modulate the activity of a wide range of enzymes and receptors, highlighting their therapeutic potential.

Enzymatic Inhibition: Indazole analogues have been identified as potent inhibitors of several key enzyme families, particularly protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govrsc.org

Kinase Inhibitors: Many indazole derivatives function as ATP-competitive inhibitors, binding to the ATP pocket of kinases to block their phosphorylation activity. mdpi.com This mechanism is central to the action of drugs like Axitinib (a VEGFR inhibitor) and Entrectinib (an ALK inhibitor). nih.gov

Other Enzyme Targets: Beyond kinases, indazole derivatives have shown inhibitory activity against a variety of other enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1), extracellular signal-regulated kinases (ERK1/2), and butyrylcholinesterase (BChE).

Receptor Modulation: Indazole derivatives are also effective modulators of various receptors, influencing signaling pathways involved in a range of physiological functions.

Nuclear Receptors: Certain indazole-based compounds act as selective estrogen receptor degraders (SERDs) or glucocorticoid receptor modulators. nih.gov

G-Protein Coupled Receptors (GPCRs): The indazole structure is found in compounds that modulate cannabinoid receptors (CB1 and CB2) and serotonin (B10506) receptors (5-HT3).

Modulation of Ion Channels

Ion channels, which control the flow of ions across cell membranes, are critical targets for therapeutic intervention, particularly in pain and neurological disorders. Indazole derivatives have emerged as significant modulators of these channels.

A notable example is the antagonism of the Transient Receptor Potential A1 (TRPA1) ion channel. researchgate.net TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is a key player in detecting noxious chemical and physical stimuli, leading to pain and inflammation.

A chemical screen and subsequent lead optimization identified 6-methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole as a potent inhibitor of TRPA1 activation. researchgate.net Molecular docking studies and the use of protein chimeras suggest that these indazole antagonists bind non-covalently within the transmembrane domain 5 (S5) region of the TRPA1 channel, interacting with key residues such as Ser873 and Thr874 to inhibit channel function. researchgate.net

Furthermore, certain oxadiazolylindazole derivatives have been identified as use- and voltage-dependent blockers of voltage-gated sodium channels, particularly the Nav1.6 isoform, demonstrating neuroprotective effects.

In Vitro Biological Activity Profiling and Screening Campaigns

The journey of an indazole derivative from a chemical entity to a potential therapeutic agent involves extensive in vitro testing to characterize its biological activity.

High-throughput screening (HTS) campaigns are often the first step, allowing for the rapid assessment of large compound libraries. For instance, an HTS campaign was crucial in identifying an initial 5-(2-chlorophenyl)indazole compound as a TRPA1 antagonist, which then underwent further optimization.

Following initial screening, a battery of in vitro assays is conducted to build a comprehensive activity profile. These include:

Enzyme Inhibition Assays: To determine the potency (e.g., IC50 values) of compounds against specific enzymes, such as kinases or cholinesterases.

Cell-Based Assays: To evaluate the effect of the compounds on cellular processes like proliferation, apoptosis, and signaling pathways in various human cancer cell lines (e.g., HL60, HCT116, HT29). nih.gov

Receptor Binding and Functional Assays: To measure the affinity and functional effect (agonist or antagonist) of compounds on specific receptors.

Antimicrobial and Antiviral Assays: To test for activity against pathogens.

These screening campaigns provide crucial data on the potency, selectivity, and cellular effects of the indazole derivatives, guiding the subsequent stages of drug development.

Elucidation of Molecular Mechanisms Underlying Observed Biological Effects

Understanding the precise molecular mechanism by which an indazole derivative exerts its biological effect is fundamental for its development as a therapeutic agent. A combination of computational and experimental techniques is used to unravel these mechanisms.

Structural Biology: X-ray crystallography provides atomic-level detail of how an inhibitor binds to its target protein. For example, the crystal structure of a potent indazole-pyridine based Akt inhibitor in complex with the closely related protein kinase PKA revealed that the indazole moiety binds to the hinge region of the ATP binding site, providing a clear rationale for its inhibitory activity. aacrjournals.org

Computational Modeling: Molecular docking and molecular dynamics simulations are used to predict and analyze the binding modes of indazole derivatives with their targets. These models can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity. For instance, docking studies of Aurora kinase inhibitors showed that the indazole core interacts with hinge residues, while other parts of the molecule form additional bonds that contribute to its potency. nih.gov

Structure-Activity Relationship (SAR) Studies: SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact on its biological activity. This helps to identify the key chemical features (pharmacophores) responsible for the desired effect and guides the rational design of more potent and selective analogues.

By integrating these diverse methodologies, researchers can build a detailed picture of the molecular interactions and downstream cellular consequences of indazole derivative activity, paving the way for the development of novel and effective medicines.

Translational Potential and Emerging Research Trends of the 3 Trifluoromethyl 1h Indazol 6 Ol Scaffold

Investigation of Antimicrobial Efficacy

Similarly, no dedicated studies on the antimicrobial efficacy of 3-(trifluoromethyl)-1H-indazol-6-ol could be located. The broader class of indazole derivatives has shown promise in this area, but specific data for this compound is absent. researchgate.net

Studies on Anticancer Properties and Apoptotic Pathways

While numerous indazole derivatives have been synthesized and evaluated as potential anticancer agents, with some showing activity through the induction of apoptosis, there are no published findings specifically for this compound. nih.gov

Exploration of Other Emerging Biological Activities (e.g., Antifungal, Anti-HIV, Kinase Inhibition)

Searches for other potential biological activities of this compound, such as antifungal, anti-HIV, or kinase inhibition, also did not yield any specific research. Although derivatives of indazole have been investigated for these applications, the specific compound of interest is not mentioned in the available literature. nih.govnih.gov For instance, some indazole derivatives have been studied as kinase inhibitors, but these are structurally distinct from this compound. nih.gov

Future Directions in Drug Discovery and Development Based on the this compound Scaffold

Given the absence of foundational research on the biological activities of this compound, it is premature to outline specific future directions for its drug discovery and development. The potential of this scaffold remains unexplored.

Q & A

Basic: How can synthesis of 3-(trifluoromethyl)-1H-indazol-6-ol be optimized for improved yield and purity?

Methodological Answer:

Synthetic routes often involve cyclocondensation of substituted anilines with trifluoromethyl ketones or copper-catalyzed coupling reactions. For example:

- Use PEG-400:DMF (2:1) as a solvent system to enhance solubility of intermediates .

- Employ CuI (1.15 g) as a catalyst for azide-alkyne cycloaddition reactions at room temperature, followed by purification via flash column chromatography (70:30 EtOAc:hexane) to isolate the product .

- Monitor reaction progress by TLC (Rf = 0.33 in 70:30 EtOAc:hexane) and confirm purity via HRMS (e.g., m/z 335.1497 [M+H]+) .

- For scale-up, vacuum distillation at 70°C removes residual DMF, improving purity .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze NMR (DMSO-d6, δ 8.53 ppm for indazole protons) and NMR (δ 124.3 ppm for trifluoromethyl carbons) to confirm substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., m/z 335.1497 [M+H]+) with FAB-HRMS .

- TLC : Use 70:30 EtOAc:hexane to track reaction progress (Rf = 0.33) .

- LCMS : For intermediates, validate purity (>98%) and retention time (e.g., Rt = 1.05 min) .

Basic: What are the solubility and stability considerations for this compound in experimental workflows?

Methodological Answer:

- Solubility : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMF, DMSO) and PEG-400 mixtures .

- Stability : Store at –20°C under inert gas (N₂) to prevent hydrolysis of the trifluoromethyl group. Avoid prolonged exposure to light due to potential photodegradation of the indazole core .

Advanced: How does the trifluoromethyl group influence the structure-activity relationship (SAR) in indazole derivatives?

Methodological Answer:

- Electron-Withdrawing Effects : The -CF₃ group enhances metabolic stability by reducing oxidative degradation in cytochrome P450 assays .

- Hydrophobic Interactions : Trifluoromethyl substitution at position 3 increases binding affinity to kinase targets (e.g., PKA) by occupying hydrophobic pockets in enzymatic active sites .

- Synthetic Modifications : Replace -CF₃ with -CH₃ or -Cl in analogs to study steric/electronic effects on biological activity (e.g., IC₅₀ shifts in enzyme inhibition assays) .

Advanced: What pharmacological assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- In Vitro Enzyme Inhibition : Test against cAMP-dependent protein kinase (PKA) using a fluorescence polarization assay with a 5-carboxyfluorescein-labeled substrate .

- Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in HeLa cells after 24-hour exposure .

- Anti-Inflammatory Activity : Measure TNF-α suppression in LPS-stimulated macrophages via ELISA .

Advanced: How can impurities in synthesized this compound be identified and quantified?

Methodological Answer:

- HPLC-DAD : Use a C18 column (gradient: 0.1% TFA in H₂O/MeCN) to separate impurities like 4-amino-2-(trifluoromethyl)benzonitrile (retention time ~12.5 min) .

- LCMS : Detect sulfoxide/sulfone byproducts (e.g., m/z 410 [M+H]+) with a purity threshold >98% .

- Quantitative NMR (qNMR) : Integrate impurity peaks relative to a certified internal standard (e.g., maleic acid) .

Advanced: How to resolve contradictions in reported synthetic yields for trifluoromethyl-indazole derivatives?

Methodological Answer:

- Parameter Optimization : Compare reaction conditions (e.g., CuI vs. Pd catalysts) and solvent systems (DMF vs. PEG-400) across studies. For example, CuI in PEG-400:DMF yields 35% , while Pd-mediated methods may achieve higher yields but require rigorous oxygen exclusion .

- Byproduct Analysis : Use HRMS to identify side products (e.g., dimerization or over-alkylation) that reduce yield .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Simulate Fukui indices to identify electrophilic centers (e.g., C-4 position) prone to attack by amines or thiols .

- Molecular Dynamics (MD) : Model solvation effects in DMSO to predict reaction pathways for SNAr mechanisms .

Advanced: How to design enzymatic inhibition studies for trifluoromethyl-indazole derivatives?

Methodological Answer:

- Kinetic Assays : Use a stopped-flow spectrophotometer to measure kcat/KM values for target enzymes (e.g., PKA) .

- Crystallography : Co-crystallize the compound with human carbonic anhydrase II (PDB ID: 1CA2) to map binding interactions .

Advanced: What challenges arise during scale-up of this compound synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.